molecular formula C14H16N2O3S2 B4387467 3-(2,4-Dimethylfuran-3-yl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole

3-(2,4-Dimethylfuran-3-yl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole

Cat. No.: B4387467
M. Wt: 324.4 g/mol
InChI Key: VXQAJNFHBHASON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethylfuran-3-yl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylfuran-3-yl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the furan and thiophene rings: These can be introduced through various coupling reactions such as Suzuki or Stille coupling.

    Methylsulfonyl group addition: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring or the sulfur atom, leading to the formation of dihydropyrazoles or thiols.

    Substitution: The compound can undergo various substitution reactions, particularly at the furan and thiophene rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Dihydropyrazoles, thiols.

    Substitution products: Halogenated or organometallic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Pharmacology: The compound may exhibit biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.

    Biochemical Studies: It can be used as a probe to study enzyme mechanisms or receptor interactions.

Medicine

    Drug Development: Potential use as a lead compound for the development of new therapeutic agents.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylfuran-3-yl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylfuran-3-yl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
  • This compound analogs : Compounds with similar structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

3-(2,4-dimethylfuran-3-yl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-9-8-19-10(2)14(9)12-7-11(13-5-4-6-20-13)15-16(12)21(3,17)18/h4-6,8,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQAJNFHBHASON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,4-Dimethylfuran-3-yl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Reactant of Route 2
3-(2,4-Dimethylfuran-3-yl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Reactant of Route 3
3-(2,4-Dimethylfuran-3-yl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Reactant of Route 4
3-(2,4-Dimethylfuran-3-yl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Reactant of Route 5
3-(2,4-Dimethylfuran-3-yl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Reactant of Route 6
3-(2,4-Dimethylfuran-3-yl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.